molecular formula C15H13F3N2O4 B2498994 3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034291-83-1

3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2498994
CAS No.: 2034291-83-1
M. Wt: 342.274
InChI Key: HRUFIYQVTIZVTN-UHFFFAOYSA-N
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Description

3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a pyrrolidine ring and an oxazolidine-2,4-dione structure

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with unique properties or as a precursor for specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Trifluoromethylbenzoyl Group: This step often involves the acylation of the pyrrolidine ring using 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate product with a suitable diol or amino alcohol under acidic or basic conditions to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are typically challenging due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds can be employed under controlled conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Benzoylpyrrolidin-3-yl)oxazolidine-2,4-dione: Lacks the trifluoromethyl group, potentially resulting in different bioactivity and chemical properties.

    3-(1-(4-Trifluoromethyl)benzoylpyrrolidin-3-yl)oxazolidine-2,4-dione: Similar structure but with the trifluoromethyl group in a different position, which can affect its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in 3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-[1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O4/c16-15(17,18)10-3-1-2-9(6-10)13(22)19-5-4-11(7-19)20-12(21)8-24-14(20)23/h1-3,6,11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUFIYQVTIZVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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